molecular formula C4H6N2O2 B15462437 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one CAS No. 61318-64-7

4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one

Cat. No.: B15462437
CAS No.: 61318-64-7
M. Wt: 114.10 g/mol
InChI Key: PTPHEUVWXYZNEQ-UHFFFAOYSA-N
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Description

4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one (CAS 61318-64-7) is a chemical compound with the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol . This dihydro-1,3-oxazinone derivative features a six-membered ring containing both oxygen and nitrogen heteroatoms, which is of significant interest in medicinal and heterocyclic chemistry research . The 1,3-oxazine scaffold is recognized as a privileged structure in drug discovery, and its derivatives are frequently investigated for their diverse biological activities . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules. Its structural features make it a valuable intermediate for constructing combinatorial libraries and exploring structure-activity relationships in various therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

61318-64-7

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

4-amino-5,6-dihydro-1,3-oxazin-2-one

InChI

InChI=1S/C4H6N2O2/c5-3-1-2-8-4(7)6-3/h1-2H2,(H2,5,6,7)

InChI Key

PTPHEUVWXYZNEQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,6-Dihydro-2H-1,3-thiazine-2-thiones

  • Structure : Replaces the oxazine oxygen with sulfur, introducing a dithiocarbamate group.
  • Synthesis : Generated via multicomponent reactions (MCRs) of 1-azadienes with CS₂ .
  • Applications: Used in radical chemistry, RAFT polymerization, and as intermediates for thioureas/amidines . Unlike 4-amino-oxazinone, these thiazine derivatives exhibit pesticidal activity due to sulfur’s electrophilic properties .
  • Stability: The thione group increases susceptibility to oxidation compared to the oxazinone’s carbonyl group.

5,5-Dimethylperhydro-1,3-oxazin-2-one

  • Structure : Features a saturated oxazine ring with geminal dimethyl groups.
  • Synthesis: Derived from tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one, as noted in thermodynamic studies .
  • Properties: The dimethyl substituents enhance steric hindrance, reducing reactivity toward nucleophiles compared to the amino-substituted oxazinone.

5-Phenyl-1,3-oxazinane-2,4-dione

  • Structure : Contains a phenyl group at position 5 and a hydroxyl group at position 4.
  • Reactivity: The hydroxyl group enables hydrogen bonding, differing from the amino group in 4-amino-oxazinone, which favors nucleophilic substitution or coordination chemistry.

Substituted 3,6-Dihydro-2H-1,3,4-oxadiazin-2-ones

  • Structure : Incorporates an additional nitrogen atom (1,3,4-oxadiazine core).
  • Applications: Patented for sarcoma treatment, highlighting pharmacological divergence from 4-amino-oxazinone, which lacks reported anticancer data .

2-(Dimethylamino)-1-ethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one

  • Structure: Benzene-fused oxazinone with dimethylamino and ethyl substituents.
  • Properties: Higher molecular weight (220.27 g/mol) and aromaticity enhance lipophilicity, contrasting with the smaller, non-fused 4-amino-oxazinone .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications Key References
4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one 1,3-Oxazinone 4-Amino ~128.13 (estimated) Synthetic intermediate
3,6-Dihydro-2H-1,3-thiazine-2-thione 1,3-Thiazinethione 2-Thione ~134.20 Pesticides, radical chemistry
5,5-Dimethylperhydro-1,3-oxazin-2-one Saturated 1,3-oxazinone 5,5-Dimethyl 143.18 Thermodynamic studies
5-Phenyl-1,3-oxazinane-2,4-dione 1,3-Oxazinedione 5-Phenyl, 4-Hydroxy 191.18 Metabolic research
3,6-Dihydro-2H-1,3,4-oxadiazin-2-one 1,3,4-Oxadiazinone Variable substituents Variable Anticancer agents
2-(Dimethylamino)-1-ethyl-benzoxazin-4-one Benzoxazinone Dimethylamino, ethyl 220.27 Pharmaceutical intermediates

Key Research Findings

  • Synthetic Accessibility: 4-Amino-oxazinone is more straightforward to functionalize via amination than sulfur-containing analogs like thiazine-thiones, which require harsh MCR conditions .
  • Environmental Impact : The synthesis of 1,3-oxazin-2-ones has been evaluated for green chemistry metrics, though comparative data for analogous compounds are lacking .

Q & A

Q. What are the standard protocols for synthesizing 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one, and how are intermediates characterized?

The synthesis typically involves cyclization of precursors like cyanoacetate derivatives and urea under controlled conditions. A two-step approach is common:

Cyclization : Reacting a β-keto ester with urea or thiourea in acidic media (e.g., acetic acid) to form the oxazine ring .

Functionalization : Introducing the amino group via nucleophilic substitution or reductive amination.

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., 1^1H NMR for methyl group positioning) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline intermediates .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Key Intermediate
1Cyanoacetate, urea, H2_2SO4_4, 80°C65–755,6-Dihydro-2H-oxazinone
2NH3_3/MeOH, 50°C, 12 h50–604-Amino product

Q. How is the purity of this compound validated in academic research?

Purity assessment combines:

  • HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products below 200°C .
  • Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects (e.g., substituents) influence the reactivity of the oxazine ring in nucleophilic reactions?

The electron-withdrawing amino group at position 4 stabilizes the oxazine ring via resonance, reducing electrophilicity at the carbonyl group. Conversely, electron-donating substituents (e.g., methyl groups) increase ring strain and reactivity. For example:

  • Grignard Reactions : Axial attack on the oxazine ring is favored under BF3_3-etherate catalysis, enabling diastereoselective alkylation .
  • Hydrolysis Studies : The amino group slows hydrolysis in basic conditions compared to unsubstituted oxazines (t1/2_{1/2} increased by 2–3×) .

Q. What strategies resolve contradictions in reported reaction yields for oxazine derivatives?

Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve yields in cyclization by stabilizing transition states .
  • Catalyst Loading : Excess acid catalysts (e.g., H2_2SO4_4) may promote side reactions (e.g., dimerization), reducing yields .
  • Temperature Gradients : Microwave-assisted synthesis (100–120°C) enhances reproducibility vs. conventional heating .

Mitigation : Use design-of-experiments (DoE) to optimize parameters like temperature, solvent, and catalyst ratio .

Q. How is diastereoselectivity achieved in the synthesis of this compound derivatives?

Diastereoselectivity is controlled via:

  • Pre-complexation with Lewis Acids : BF3_3-etherate directs nucleophiles to axial positions, minimizing steric clashes .
  • Conformational Locking : Bulky substituents on the oxazine ring enforce chair-like conformations, favoring specific transition states .

Example : Benzyl isocyanide attacks axially on 5,6-dihydro-2H-1,3-oxazines, yielding >90% diastereomeric excess in tetrazole-functionalized derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Anticancer Activity :
    • Flow Cytometry : Measure apoptosis via Annexin V/PI staining (e.g., IC50_{50} values in colon cancer cells) .
    • Caspase 3/7 Assays : Quantify activation of apoptotic pathways .
  • Anti-inflammatory Activity :
    • NF-κB Inhibition : Luciferase reporter assays in HEK293T cells .

Q. How are computational methods applied to predict physicochemical properties of this compound?

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability .

Table 2 : Experimental vs. Predicted Properties

PropertyExperimentalDFT-PredictedError (%)
ΔHvap_{vap} (kJ/mol)52.3 ± 1.250.82.9
logP0.890.827.8

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing side products .
  • Catalyst Recycling : Immobilize acidic catalysts on silica gel to improve turnover .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

  • 2D NMR (COSY, HSQC) : Differentiate protons in crowded regions (e.g., δ 3.5–4.5 ppm for oxazine ring protons) .
  • Variable Temperature NMR : Suppress signal broadening caused by conformational exchange .

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